molecular formula C22H24N4O3 B7851055 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7851055
M. Wt: 392.5 g/mol
InChI Key: JZGHXWKWEBWVDC-UHFFFAOYSA-N
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Description

5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolone ring fused with a benzimidazole moiety and substituted with an amino group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions One common approach is the condensation of 3,4-dimethoxyphenylacetic acid with 6-methyl-1H-benzimidazole-2-carbaldehyde in the presence of a suitable catalyst to form an intermediate This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrrolone ring structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substituents: Halogens (Cl, Br), alkyl groups (methyl, ethyl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is being investigated for its potential to treat various diseases. Its structural features enable it to bind to specific enzymes and receptors, making it a promising lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its chemical reactivity allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one
  • 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-indol-2-yl)-2H-pyrrol-3-one
  • 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-pyrrol-2-yl)-2H-pyrrol-3-one

Uniqueness

The uniqueness of 5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one lies in its specific combination of functional groups and ring structures. This configuration provides a distinct set of chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds, offering unique opportunities for scientific exploration.

Properties

IUPAC Name

5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-13-4-6-15-16(10-13)25-22(24-15)20-17(27)12-26(21(20)23)9-8-14-5-7-18(28-2)19(11-14)29-3/h4-7,10-11H,8-9,12,23H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGHXWKWEBWVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CCC4=CC(=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)CCC4=CC(=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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